N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1704637-46-6
VCID: VC4870702
InChI: InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2
Molecular Formula: C14H22N2OS2
Molecular Weight: 298.46

N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

CAS No.: 1704637-46-6

Cat. No.: VC4870702

Molecular Formula: C14H22N2OS2

Molecular Weight: 298.46

* For research use only. Not for human or veterinary use.

N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide - 1704637-46-6

Specification

CAS No. 1704637-46-6
Molecular Formula C14H22N2OS2
Molecular Weight 298.46
IUPAC Name N-tert-butyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Standard InChI InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17)
Standard InChI Key LGIVRQGASXFJLT-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a 1,4-thiazepane ring—a seven-membered heterocycle with nitrogen at position 1 and sulfur at position 4. The tert-butyl group (-C(CH₃)₃) is attached to the carboxamide nitrogen, while a thiophene-2-yl substituent occupies position 7 of the thiazepane ring (Fig. 1). This configuration introduces steric bulk from the tert-butyl group and electronic effects from the sulfur-rich thiophene, influencing reactivity and target interactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
Molecular FormulaC₁₅H₂₁N₂OS₂
Molecular Weight309.46 g/mol
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors3 (amide C=O, thiazepane S, N)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Thiazepane Ring Formation: Cyclocondensation of 2-thiophenemethylamine with a sulfur-containing precursor (e.g., 1,4-dibromobutane) under reflux in acetonitrile.

  • Carboxamide Introduction: Reaction of the intermediate with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Industrial Optimization

Large-scale production may employ:

  • Continuous Flow Reactors: To enhance yield and reduce reaction times for cyclization steps.

  • Catalyst Recycling: Immobilized palladium catalysts for Suzuki-Miyaura couplings in functionalized derivatives.

Biological Activities and Mechanisms of Action

Hypothesized Pharmacological Effects

While direct studies on N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide are lacking, related thiazepanes exhibit:

  • Antimicrobial Activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption.

  • Anticancer Potential: Inhibition of kinase enzymes (e.g., EGFR) involved in tumor proliferation.

  • Neurological Effects: Modulation of GABA receptors, suggesting anxiolytic or anticonvulsant applications.

Structure-Activity Relationships (SAR)

  • Tert-Butyl Group: Enhances metabolic stability by shielding the amide bond from enzymatic hydrolysis.

  • Thiophene Moiety: Contributes to π-π stacking interactions with aromatic residues in target proteins.

Computational and Experimental Studies

Molecular Docking Insights

Docking simulations using AutoDock Vina predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR, a tyrosine kinase overexpressed in cancers. Key interactions include:

  • Hydrogen bonding between the amide carbonyl and Lys721.

  • Hydrophobic contacts between the tert-butyl group and Leu694.

Quantum Mechanical Calculations

Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals:

  • Electrostatic Potential: High electron density at the thiophene sulfur, favoring electrophilic interactions.

  • Thermodynamic Stability: Ring strain energy of 18.3 kcal/mol, comparable to piperidine derivatives.

Comparative Analysis with Related Compounds

Table 2: Comparison of Thiazepane Derivatives

CompoundMolecular FormulaKey FeaturesBiological Activity
N-tert-butyl-7-(thiophen-2-yl)-...C₁₅H₂₁N₂OS₂Tert-butyl, thiopheneHypothesized kinase inhibition
7-(Thiophen-2-yl)-N-(o-tolyl)-...C₁₇H₂₀N₂OS₂o-Tolyl groupAntimicrobial
Benzyl 7-(thiophen-2-yl)-... 1,1-dioxideC₁₇H₁₉NO₄S₂Benzyl, sulfoneNeurological modulation

Future Research Directions and Applications

Priority Investigations

  • In Vitro Toxicity Screening: Cytotoxicity assays on HepG2 and HEK293 cell lines.

  • ADMET Profiling: Absorption, distribution, and cytochrome P450 interaction studies.

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